Cas no 2228329-98-2 (1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid)
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
- 2228329-98-2
- EN300-2000018
-
- Inchi: 1S/C10H16O2/c1-2-9(4-3-5-9)10(6-7-10)8(11)12/h2-7H2,1H3,(H,11,12)
- InChI Key: VXAZYFHCEOEJCE-UHFFFAOYSA-N
- SMILES: OC(C1(CC1)C1(CC)CCC1)=O
Computed Properties
- Exact Mass: 168.115029749g/mol
- Monoisotopic Mass: 168.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3Ų
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000018-0.05g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 0.05g |
$1452.0 | 2023-09-16 | ||
| Enamine | EN300-2000018-0.1g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 0.1g |
$1521.0 | 2023-09-16 | ||
| Enamine | EN300-2000018-0.25g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 0.25g |
$1591.0 | 2023-09-16 | ||
| Enamine | EN300-2000018-0.5g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 0.5g |
$1660.0 | 2023-09-16 | ||
| Enamine | EN300-2000018-1.0g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 1g |
$1729.0 | 2023-06-02 | ||
| Enamine | EN300-2000018-2.5g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 2.5g |
$3389.0 | 2023-09-16 | ||
| Enamine | EN300-2000018-5.0g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 5g |
$5014.0 | 2023-06-02 | ||
| Enamine | EN300-2000018-10.0g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 10g |
$7435.0 | 2023-06-02 | ||
| Enamine | EN300-2000018-1g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 1g |
$1729.0 | 2023-09-16 | ||
| Enamine | EN300-2000018-5g |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid |
2228329-98-2 | 5g |
$5014.0 | 2023-09-16 |
1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
Research Briefing on 1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid (CAS: 2228329-98-2) in Chemical Biology and Pharmaceutical Applications
The compound 1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid (CAS: 2228329-98-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This bicyclic carboxylic acid derivative exhibits unique structural features that make it a promising scaffold for drug discovery and medicinal chemistry applications. Recent studies have focused on its potential as a building block for novel bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators.
Structural analysis reveals that the molecule combines the constrained geometry of cyclopropane and cyclobutane rings with the flexibility of an ethyl substituent, creating a distinctive three-dimensional profile. This configuration has been shown to enhance binding affinity to certain biological targets while maintaining favorable pharmacokinetic properties. Computational modeling studies published in 2023 demonstrate that the compound's rigid yet slightly flexible structure allows for optimal interactions with protein binding pockets, particularly in enzymes involved in inflammatory pathways.
Recent synthetic chemistry advancements have improved the production efficiency of 1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid, with several research groups reporting optimized routes for its preparation. A 2024 publication in the Journal of Medicinal Chemistry describes a novel asymmetric synthesis method that achieves >90% yield and excellent enantiomeric purity, addressing previous challenges in stereocontrol. These developments have facilitated more extensive biological evaluation of the compound and its derivatives.
In pharmacological studies, derivatives of 1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid have shown promising activity as modulators of G-protein coupled receptors (GPCRs). Preliminary data from cell-based assays indicate that certain analogs exhibit selective binding to cannabinoid receptor subtypes, suggesting potential applications in neurological disorders. Additionally, the compound's carboxylic acid functionality provides a versatile handle for further chemical modifications, enabling the creation of diverse molecular libraries for high-throughput screening.
The compound's metabolic stability and toxicity profile have been investigated in recent preclinical studies. Results from in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests demonstrate favorable characteristics, including moderate plasma protein binding and good membrane permeability. These findings, coupled with the molecule's synthetic accessibility, position it as a valuable intermediate for lead optimization in drug discovery programs.
Emerging applications in chemical biology include the use of 1-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid as a molecular probe to study protein-ligand interactions. Its unique structural features make it particularly useful for investigating conformational changes in target proteins through techniques such as NMR spectroscopy and X-ray crystallography. Recent structural biology studies have employed this compound to elucidate binding mechanisms of several therapeutically relevant enzymes.
Future research directions for this compound include exploration of its potential in covalent inhibitor design, where the cyclopropane ring could serve as a reactive warhead. Additionally, ongoing structure-activity relationship studies aim to identify optimal substitutions on both the cyclobutyl and cyclopropyl rings to enhance target selectivity and potency. The compound's versatility suggests it will continue to be an important tool in medicinal chemistry and drug discovery efforts in the coming years.
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